2-((Isopropylamino)methyl)phenylboronic acid
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Overview
Description
2-((Isopropylamino)methyl)phenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound features an isopropylamino group attached to the phenyl ring, which is further connected to the boronic acid moiety. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Isopropylamino)methyl)phenylboronic acid typically involves the reaction of phenylboronic acid with isopropylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-((Isopropylamino)methyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions to achieve selective substitution.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Halogenated or nitrated phenylboronic acid derivatives.
Scientific Research Applications
2-((Isopropylamino)methyl)phenylboronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of boron-containing biomaterials for drug delivery and imaging applications.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-((Isopropylamino)methyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the development of sensors and drug delivery systems. The compound can interact with specific molecular targets, such as enzymes or receptors, through its boronic acid moiety, leading to the modulation of biological pathways and therapeutic effects.
Comparison with Similar Compounds
Phenylboronic acid: Lacks the isopropylamino group, making it less versatile in certain applications.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group, which imparts different electronic properties and reactivity.
4-Methoxyphenylboronic acid: Features a methoxy group, affecting its solubility and reactivity.
Uniqueness: 2-((Isopropylamino)methyl)phenylboronic acid is unique due to the presence of the isopropylamino group, which enhances its reactivity and allows for specific interactions with biological targets. This makes it particularly valuable in medicinal chemistry and the development of advanced materials.
Properties
Molecular Formula |
C10H16BNO2 |
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Molecular Weight |
193.05 g/mol |
IUPAC Name |
[2-[(propan-2-ylamino)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C10H16BNO2/c1-8(2)12-7-9-5-3-4-6-10(9)11(13)14/h3-6,8,12-14H,7H2,1-2H3 |
InChI Key |
RMBLMISGNDANPB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1CNC(C)C)(O)O |
Origin of Product |
United States |
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